An In-depth Technical Guide to the Core Structure and Stereochemistry of cis-Hydrindane
An In-depth Technical Guide to the Core Structure and Stereochemistry of cis-Hydrindane
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Hydrindane, a saturated bicyclic hydrocarbon with the systematic name cis-bicyclo[4.3.0]nonane, forms the core scaffold of numerous natural products, including steroids and terpenoids. Its rigid, three-dimensional structure and the stereochemical nuances arising from the fusion of a cyclohexane and a cyclopentane ring make it a crucial moiety in medicinal chemistry and drug development. Understanding the fundamental structure, stereochemistry, and conformational dynamics of the cis-hydrindane core is paramount for the rational design of novel therapeutics with specific pharmacological profiles. This technical guide provides a comprehensive overview of the basic structure, stereochemistry, conformational analysis, and key physicochemical properties of cis-hydrindane.
Basic Structure and Isomerism
Hydrindane exists as two diastereomers: cis-hydrindane and trans-hydrindane. The isomerism arises from the relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C7a). In cis-hydrindane, these two hydrogen atoms are on the same side of the molecule, resulting in a "V" shaped structure. In contrast, in trans-hydrindane, they are on opposite sides. This guide focuses exclusively on the cis isomer.
The fundamental structure of cis-hydrindane consists of a cyclohexane ring fused to a cyclopentane ring. The fusion of the two rings introduces significant conformational constraints compared to their monocyclic counterparts.
Stereochemistry and Conformational Analysis
The cis-fusion of the two rings in hydrindane allows for conformational flexibility, primarily through the ring inversion of the six-membered ring. This results in two principal, energetically distinct chair-like conformations, often referred to as the "steroid-like" and "non-steroid-like" conformers. Computational studies, such as those employing Molecular Mechanics (MM2) force fields, have been instrumental in elucidating the relative stabilities and geometries of these conformers, particularly for substituted hydrindane derivatives like hydrindanones.[1][2]
Conformational Isomers
The two primary conformations of cis-hydrindane arise from the ring flip of the cyclohexane moiety. These conformers are in dynamic equilibrium, and their relative populations are determined by their steric energies.
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"Steroid-like" Conformer (more stable): In this conformation, the cyclohexane ring adopts a chair form where the cyclopentane ring is fused via one axial and one equatorial bond. This arrangement is generally considered to be the more stable of the two.
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"Non-steroid-like" Conformer (less stable): Following a ring flip of the cyclohexane ring, the cyclopentane ring becomes fused via a different combination of axial and equatorial bonds. This conformation is typically higher in energy.
The energy difference between these conformers is relatively small, allowing for rapid interconversion at room temperature. For substituted cis-hydrindanes, the position and nature of the substituents can significantly influence the conformational equilibrium.
Ring Inversion
Quantitative Structural Data
Precise geometric parameters for the conformers of cis-hydrindane are best obtained from computational chemistry studies, such as Density Functional Theory (DFT) calculations. While experimental data from techniques like gas-phase electron diffraction for the parent molecule is scarce, computational models provide reliable estimates of bond lengths, bond angles, and dihedral angles.
Table 1: Calculated Geometric Parameters for the "Steroid-like" Conformer of cis-Hydrindane (Illustrative Data)
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (cyclohexane) | 1.53 - 1.54 |
| C-C (cyclopentane) | 1.54 - 1.55 |
| C-H | 1.09 - 1.10 |
| Bond Angles (degrees) | |
| C-C-C (cyclohexane) | 110 - 112 |
| C-C-C (cyclopentane) | 104 - 106 |
| H-C-H | 107 - 109 |
| Dihedral Angles (degrees) | |
| C-C-C-C (cyclohexane) | ±55 to ±60 |
| C-C-C-C (cyclopentane) | 0 to ±45 |
Note: These are typical values derived from computational models and may vary depending on the level of theory and basis set used.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of cis-hydrindane are a direct reflection of its structure and conformational dynamics.
Table 2: Physicochemical Properties of cis-Hydrindane
| Property | Value |
| Molecular Formula | C₉H₁₆ |
| Molecular Weight | 124.22 g/mol |
| CAS Number | 4969-42-2 |
| Appearance | Colorless liquid |
Table 3: Experimental Spectroscopic Data for cis-Hydrindane
| Parameter | Value |
| ¹H NMR (ppm) | |
| Bridgehead Protons | ~1.8 - 2.2 |
| Methylene Protons | ~1.2 - 1.7 |
| ¹³C NMR (ppm) | |
| Bridgehead Carbons | ~40 - 45 |
| Methylene Carbons | ~25 - 35 |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific conformation.
Experimental Protocols
Synthesis of cis-Hydrindane
A common and effective method for the synthesis of cis-hydrindane is the catalytic hydrogenation of indane or indene. The cis isomer is generally the major product due to the syn-addition of hydrogen from the catalyst surface.
Protocol: Catalytic Hydrogenation of Indane to cis-Hydrindane
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Reactants and Catalyst: Indane is used as the substrate. A platinum or palladium-based catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C), is typically employed.
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Solvent: A non-polar, aprotic solvent such as hexane or ethanol is suitable for this reaction.
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Reaction Conditions: The reaction is carried out in a high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator). The vessel is charged with indane, the solvent, and the catalyst.
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Hydrogenation: The apparatus is flushed with hydrogen gas and then pressurized to a typical pressure of 50-100 psi. The reaction mixture is stirred vigorously at room temperature or with gentle heating.
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Monitoring and Workup: The reaction progress is monitored by the cessation of hydrogen uptake. Upon completion, the catalyst is removed by filtration through a pad of celite.
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Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product, a mixture of cis- and trans-hydrindane, can be purified by fractional distillation to isolate the cis isomer.
Visualizations
The following diagrams, generated using the DOT language, illustrate key structural and conceptual aspects of cis-hydrindane.
Conclusion
The cis-hydrindane framework represents a fundamental and recurring structural motif in a vast array of biologically active molecules. Its stereochemistry and conformational preferences are key determinants of molecular shape and, consequently, biological function. This technical guide has provided a detailed overview of the core structural features, conformational dynamics, and key physicochemical data of cis-hydrindane. A thorough understanding of these principles is essential for professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the design and synthesis of novel molecules with tailored properties and enhanced therapeutic potential.
